5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of thiadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-chloroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-triazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the thiadiazole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5BrClN3S |
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Molecular Weight |
290.57 g/mol |
IUPAC Name |
5-(3-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
NRYCHZDBDZVCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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